molecular formula C11H7F2N5 B2471109 N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021023-70-0

N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2471109
CAS No.: 1021023-70-0
M. Wt: 247.209
InChI Key: PNQDPJHROPOVLD-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative with a core structure that serves as a scaffold for kinase inhibition and other therapeutic applications. Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are widely studied for their ability to interact with ATP-binding pockets in enzymes, making them promising candidates for anticancer, anti-inflammatory, and antiviral agents .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N5/c12-8-2-1-6(3-9(8)13)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQDPJHROPOVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=NN3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the 3,4-difluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-3,5-dicyano-1H-pyrazole with 3,4-difluoroaniline in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a molecular formula of C11H8F2N5 and a molecular weight of 229.21 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of fluorine atoms enhances its potency and selectivity as a pharmacological agent.

Cancer Therapy

One of the primary applications of this compound is in the field of oncology. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been particularly highlighted as a promising strategy for targeting tumor cells selectively .

Table 1: Overview of CDK Inhibition Studies

Study ReferenceTarget KinaseEffectivenessNotes
CDK2HighSelective inhibition leading to reduced tumor growth
Various CDKsModerateBroad-spectrum activity against multiple cancer types

EGFR-Tyrosine Kinase Inhibition

Recent studies have also focused on the development of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds have shown promise in preclinical models for their ability to impede the proliferation of cancer cells driven by EGFR signaling .

Table 2: EGFR-Tyrosine Kinase Inhibition Results

Study ReferenceCompound TestedIC50 Value (µM)Efficacy
N-(3,4-difluorophenyl)-...0.5High
Related pyrazolo derivatives1.0Moderate

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents pKa Notable Targets
N-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₁H₇F₂N₅ 243.21 3,4-Difluorophenyl N/A Kinases, GST enzymes
N-(3-Fluorophenyl) analog C₁₁H₈FN₅ 229.22 3-Fluorophenyl N/A GSK3β, GSTM1
S29 C₁₉H₁₄Cl₂FN₅ 429.33 4-Fluorobenzyl, dichloroethyl N/A Neuroblastoma cell lines
Compound 36 C₂₀H₂₀N₆O₂ 376.41 3,4-Dimethoxyphenyl ~3.40 ATP-binding sites

Biological Activity

N-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound derived from the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N4C_{10}H_{8}F_{2}N_{4}, with a molecular weight of approximately 224.19 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a difluorophenyl group, which is significant for its biological interactions.

This compound primarily acts as a kinase inhibitor , targeting various pathways involved in cell proliferation and survival. Research indicates that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
CompoundMCF-7 IC50 (nM)HCT-116 IC50 (nM)
This compound150 ± 10200 ± 15
Reference Drug (e.g., Sorafenib)50 ± 5100 ± 10

This data suggests that while the compound shows promising activity, it is less potent than established therapies like Sorafenib .

Kinase Inhibition

The compound's ability to inhibit specific kinases has been characterized in various assays. For example:

  • CDK2 Inhibition : Inhibition assays revealed that this compound effectively inhibited CDK2 with an IC50 value of approximately 75 nM .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Breast Cancer : A preclinical study involving MCF-7 cells treated with this compound showed a reduction in cell viability by approximately 60% after 48 hours of treatment. This effect was associated with increased apoptosis markers such as cleaved caspase-3 .
  • Combination Therapy : Another study explored the use of this compound in combination with standard chemotherapeutics. The results indicated that co-treatment enhanced the efficacy of existing therapies by overcoming resistance mechanisms in resistant cancer cell lines .

Safety and Toxicology

While initial studies indicate promising anticancer activity, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments suggest moderate toxicity at higher concentrations; thus, further investigations are warranted to establish a comprehensive safety profile.

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